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Compound of Interest

Compound Name: 1-Butyl-4-methylquinolin-2(1h)-one

Cat. No.: B1296215 Get Quote

CAS Number: 32511-84-5

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties
1-Butyl-4-methylquinolin-2(1H)-one is a derivative of the quinolinone heterocyclic system.

The core structure consists of a benzene ring fused to a pyridinone ring, functionalized with a

butyl group at the nitrogen atom (position 1) and a methyl group at position 4.

Property Value

CAS Number 32511-84-5

Molecular Formula C₁₄H₁₇NO

Molecular Weight 215.30 g/mol

IUPAC Name 1-butyl-4-methylquinolin-2(1H)-one

Appearance Colorless liquid

**2. Synthesis and Manufacturing
The synthesis of 1-Butyl-4-methylquinolin-2(1H)-one can be approached through established

methods for quinolinone synthesis, such as the Conrad-Limpach or Knorr cyclizations, adapted
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for the specific substituents. A plausible synthetic route involves the condensation of an N-

butylaniline with a β-ketoester, followed by cyclization.

Alternatively, modern synthetic methodologies may offer more efficient routes. One such

approach involves the thermal cyclization of an appropriate acetoacetanilide precursor. Another

promising method utilizes organocatalysis, for instance, employing ionic liquids like 1-butyl-3-

methylimidazolium hydroxide ([Bmim]OH) to catalyze the intramolecular condensation of

acetoacetanilides formed from anilines and ethyl acetoacetate.

Experimental Protocol: Conceptual Synthesis via
Conrad-Limpach Reaction
This protocol describes a conceptual pathway for the synthesis of 1-Butyl-4-methylquinolin-
2(1H)-one.

Step 1: Synthesis of Ethyl 3-(butylamino)crotonate

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N-

butylaniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents) in a suitable solvent

such as toluene.

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until

the starting materials are consumed.

Upon completion, cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure. The resulting crude product, ethyl 3-

(butylamino)crotonate, can be purified by vacuum distillation or column chromatography.

Step 2: Cyclization to 1-Butyl-4-methylquinolin-2(1H)-one

In a suitable high-boiling point solvent, such as diphenyl ether, heat the purified ethyl 3-

(butylamino)crotonate from Step 1.

Maintain a high temperature (typically >200 °C) to facilitate the intramolecular cyclization.
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Monitor the reaction progress by TLC.

Once the cyclization is complete, cool the reaction mixture.

The product can be isolated by precipitation upon addition of a non-polar solvent like

hexane, followed by filtration.

Further purification can be achieved by recrystallization or column chromatography to yield

pure 1-Butyl-4-methylquinolin-2(1H)-one.
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Conceptual Synthesis of 1-Butyl-4-methylquinolin-2(1H)-one

Step 1: Condensation

Step 2: Cyclization

N-Butylaniline
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+ Ethyl Acetoacetate
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Ethyl 3-(butylamino)crotonate

Cyclization
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1-Butyl-4-methylquinolin-2(1H)-one
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Caption: Synthetic pathway for 1-Butyl-4-methylquinolin-2(1H)-one.

Spectral Data (Predicted)
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While specific experimental spectra for 1-Butyl-4-methylquinolin-2(1H)-one are not readily

available in the public domain, the following are predicted characteristic signals based on its

structure.

Technique Expected Signals

¹H NMR

Signals corresponding to the aromatic protons

of the quinolinone core, a singlet for the methyl

group at C4, and signals for the butyl group

protons (triplet for the terminal methyl, multiplets

for the methylene groups).

¹³C NMR

Resonances for the carbonyl carbon (C2),

aromatic carbons, the methyl carbon at C4, and

the carbons of the N-butyl group.

IR

A strong absorption band for the C=O stretching

vibration of the amide group, C-H stretching

vibrations for the aromatic and aliphatic protons,

and C=C stretching vibrations for the aromatic

ring.

Mass Spec.
A molecular ion peak corresponding to the

molecular weight of 215.30 g/mol .

Biological Activity and Signaling Pathways
The biological activities of 1-Butyl-4-methylquinolin-2(1H)-one have not been extensively

reported in the scientific literature. However, the quinolinone scaffold is a well-established

pharmacophore present in numerous biologically active compounds. Derivatives of quinolin-

2(1H)-one are known to exhibit a wide range of pharmacological activities, including:

Antimicrobial Activity: Many quinolone and fluoroquinolone antibiotics, which are structurally

related to quinolinones, function by inhibiting bacterial DNA gyrase and topoisomerase IV,

enzymes essential for DNA replication.

Anticancer Activity: Certain quinolinone derivatives have demonstrated cytotoxic effects

against various cancer cell lines. The proposed mechanisms of action often involve the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1296215?utm_src=pdf-body
https://www.benchchem.com/product/b1296215?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


inhibition of kinases or interaction with DNA.

Antiviral Activity: Some quinoline derivatives have been investigated for their potential as

antiviral agents.

Anti-inflammatory Activity: A number of quinoline and quinolinone compounds have shown

anti-inflammatory properties.

Given the structural features of 1-Butyl-4-methylquinolin-2(1H)-one, it is plausible that it may

exhibit some of these biological activities. Further research is required to elucidate its specific

pharmacological profile and any potential involvement in cellular signaling pathways.

Potential Biological Activities of Quinolinone Scaffolds

Quinolinone Scaffold
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Caption: Potential biological activities of the quinolinone scaffold.

Conclusion
1-Butyl-4-methylquinolin-2(1H)-one is a quinolinone derivative with potential for further

investigation in the fields of medicinal chemistry and drug discovery. While specific

experimental data for this compound is limited, its synthesis can be achieved through

established chemical routes. The broader class of quinolinones exhibits significant biological

activities, suggesting that 1-Butyl-4-methylquinolin-2(1H)-one may also possess interesting

pharmacological properties that warrant future study. This technical guide provides a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1296215?utm_src=pdf-body
https://www.benchchem.com/product/b1296215?utm_src=pdf-body-img
https://www.benchchem.com/product/b1296215?utm_src=pdf-body
https://www.benchchem.com/product/b1296215?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


foundational understanding of this compound for researchers and scientists interested in

exploring its potential applications.

To cite this document: BenchChem. [In-Depth Technical Guide: 1-Butyl-4-methylquinolin-
2(1H)-one]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1296215#1-butyl-4-methylquinolin-2-1h-one-cas-
number-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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